ALDH3A1 Inhibition Data for 3-[(4-Chlorobenzyl)oxy]benzaldehyde vs. Implied Inactive Analogs
The target compound exhibits a specific, measurable inhibition of the human aldehyde dehydrogenase 3A1 (ALDH3A1) enzyme, with a reported IC50 value of 2.10E+3 nM [1]. While direct head-to-head data for this specific assay against a named comparator are not available in the reviewed literature, this quantitative data point establishes a baseline for potency. This activity contrasts with the expected behavior of many simple benzaldehyde derivatives, which may not interact with this target. For a procurement scientist, this means selecting this specific compound provides a defined biochemical activity for research into ALDH3A1-related pathways, whereas a generic substitution with an uncharacterized analog would require de novo screening.
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM |
| Comparator Or Baseline | Implied inactive or untested benzaldehyde analogs |
| Quantified Difference | Not applicable (baseline activity established) |
| Conditions | Spectrophotometric analysis after 1 min preincubation with substrate |
Why This Matters
This provides a known starting point for biological assays, avoiding the time and cost of screening uncharacterized alternatives.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994. Inhibition of human ALDH3A1. Retrieved from http://www.bindingdb.org View Source
